Sal de sodio de MOPS

Descripción general

Descripción

MOPS Sodium Salt is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.

MOPS-Na is a novel stabilizer as buffer for the native structure of BSA against thermal denaturation.

Aplicaciones Científicas De Investigación

Buffer no coordinante en soluciones de iones metálicos

La sal de sodio de MOPS se recomienda para su uso como buffer no coordinante en soluciones que contienen iones metálicos debido a su incapacidad para formar complejos con la mayoría de los iones metálicos. Esto la hace adecuada para experimentos donde la presencia de iones metálicos es crucial y su actividad no debe verse afectada por el agente tampón .

Medios de cultivo tamponados

Se utiliza a menudo en medios de cultivo tamponados para el crecimiento de bacterias, levaduras y células de mamíferos. La capacidad tampón de MOPS ayuda a mantener la estabilidad del pH del medio de cultivo, lo cual es vital para un crecimiento y una reproducción óptimos de las células .

Separación de ARN en geles de agarosa

MOPS se considera un excelente tampón para separar ARN en geles de agarosa. Sus propiedades tampón garantizan que el pH permanezca estable durante la electroforesis, lo cual es esencial para la integridad y la resolución de las bandas de ARN .

Sistemas de cultivo celular

El tampón MOPS se ha utilizado en varios sistemas de cultivo celular, incluidos E. coli, Cryptococcus neoformans, queratinocitos humanos cultivados y bacterias metanogénicas termófilas. Proporciona un ambiente de pH estable propicio para el crecimiento y la supervivencia celular .

Estudios de proteínas

En estudios de proteínas, MOPS se ha utilizado en estudios cristalográficos de rayos X para analizar estructuras de proteínas como el sitio de unión de ADP de la succinil-CoA sintetasa .

Formación de complejos con biomoléculas

Si bien MOPS puede formar complejos con metales, también puede interactuar con ácidos nucleicos y lípidos, lo que puede afectar los experimentos que involucran estas biomoléculas. Los investigadores deben considerar estas interacciones al diseñar sus estudios .

Efectos sobre cultivos celulares eucariotas

Concentraciones superiores a 20 mM de MOPS pueden afectar el crecimiento de cultivos celulares eucariotas, por lo que su concentración debe controlarse cuidadosamente para evitar efectos adversos sobre la viabilidad y la proliferación celular .

Estabilidad al autoclave

En presencia de glucosa, MOPS puede degradarse parcialmente al autoclavarse, lo que puede afectar los experimentos que requieren condiciones estériles. Esta degradación se puede mitigar ajustando las condiciones experimentales según sea necesario .

Mecanismo De Acción

Target of Action

MOPS sodium salt, also known as MOPS-Na or Sodium 3-Morpholinopropanesulfonate, is primarily used as a biological buffer . It doesn’t have a specific biological target, but it plays a crucial role in maintaining the pH of biological systems, such as cell culture media .

Mode of Action

MOPS sodium salt interacts with the hydrogen ions in the solution, absorbing or releasing them as necessary to maintain a stable pH . This buffering action helps to keep the pH of the system within a narrow range, even when acids or bases are added .

Biochemical Pathways

As a buffer, MOPS sodium salt doesn’t directly participate in biochemical pathways. By maintaining a stable ph, it ensures that biochemical reactions can proceed at their optimal ph . This is particularly important in biological systems where enzymes, which are often sensitive to pH, are involved .

Pharmacokinetics

MOPS sodium salt is highly soluble in water , which allows it to be easily distributed in aqueous solutions.

Result of Action

The primary result of MOPS sodium salt’s action is the maintenance of a stable pH in the solution . This can have various effects at the molecular and cellular level, depending on the specific system. For example, in cell culture media, maintaining a stable pH can help to support cell growth and viability .

Action Environment

The efficacy and stability of MOPS sodium salt can be influenced by several environmental factors. For example, its buffering capacity is dependent on temperature and concentration . Additionally, while MOPS sodium salt is stable at room temperature, it may develop a trace of yellow color over time .

Análisis Bioquímico

Biochemical Properties

MOPS Sodium Salt does not interact with any metal ions in solutions and has significant metal-buffer stability especially with copper (Cu), nickel (Ni), manganese (Mn), zinc (Zn), cobalt (Co) ions . It is also used as a stabilizing agent for bovine serum albumin (BSA), extending its role beyond a simple buffering agent .

Cellular Effects

MOPS Sodium Salt is considered to be non-toxic to culture cell lines and provides high solution clarity . It has been utilized in cell culture in such systems as E. coli, Cryptococcus neoformans, cultured human keratinocytes, and thermophilic methaogenic bacteria .

Molecular Mechanism

The molecular mechanism of MOPS Sodium Salt primarily involves its buffering capacity. It helps maintain a stable pH environment in solution, which is crucial for many biochemical reactions .

Temporal Effects in Laboratory Settings

MOPS Sodium Salt solutions should be stable at 2-8°C for at least six months . When MOPS solutions have been autoclaved, they turn yellow (although pH does not change measurably).

Metabolic Pathways

It is primarily used as a buffering agent and does not participate in metabolic reactions .

Subcellular Localization

As a soluble buffer, MOPS Sodium Salt does not have a specific subcellular localization. It is expected to be present throughout the cytoplasm and other aqueous compartments within the cell .

Propiedades

IUPAC Name |

sodium;3-morpholin-4-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEMXEWFLIDTSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072246 | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71119-22-7 | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MOPS-Na impact protein stability?

A1: Research indicates that MOPS-Na can act as a stabilizer for proteins, protecting their native structure against thermal denaturation. A study on Bovine Serum Albumin (BSA) showed that MOPS-Na exhibited a higher stabilization tendency compared to other biological buffers like HEPES and EPPS. [] This stabilization effect is attributed to MOPS-Na's influence on the hydration layers surrounding the protein. []

Q2: Beyond buffering, does MOPS-Na influence enzyme activity?

A2: Yes, MOPS-Na has been observed to enhance the activity of certain enzymes. For instance, the activity of α-chymotrypsin (α-CT) was found to be increased in MOPS-Na solutions compared to other buffer solutions. [] This suggests that MOPS-Na, aside from its buffering capacity, can directly or indirectly modulate enzymatic activity.

Q3: Can MOPS-Na be used in studies involving metal-organic polyhedra (MOPs)?

A3: Yes, MOPS-Na plays a crucial role in synthesizing porous hydrogels using MOPs. Specifically, the deprotonated form of MOPS, Sodium 5-hydroxy-1,3-benzenedicarboxylate (Na x [Rh 24 (O-bdc) x (OH-bdc) 24-x ]), facilitates the supramolecular polymerization between MOPs and organic linkers in aqueous solutions. [] This polymerization process results in the formation of hydrogels with hierarchical colloidal networks, potentially useful for applications in gas sorption and catalysis.

Q4: How does MOPS-Na perform in analytical techniques like electrophoresis?

A4: MOPS-Na is employed as a component of buffer systems in multi-capillary electrophoresis instruments for analyzing protein-protein interactions. For instance, a 60 mM MOPS-Na buffer (pH 7.35) containing 0.1% Tween 20 served as the sample buffer in a study analyzing interactions between labeled proteins and their binding partners. [] This dual-buffer system enabled rapid and reproducible analyses of interactions at physiological pH using uncoated fused-silica capillaries.

Q5: Are there studies investigating the potential neuroprotective effects of MOPS-Na?

A5: While not directly related to MOPS-Na, research has investigated the use of 8-methoxypsoralen (8-MOP), a furocoumarin, as a potential neuroprotective agent against rotenone-induced cytotoxicity in glioma cells, a model for Parkinson’s disease. [] Although 8-MOP did not protect the cells, it did prevent rotenone-induced depletion of glutathione (GSH). This highlights the importance of exploring various compounds, potentially including structurally similar molecules to MOPS-Na, for neuroprotective properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

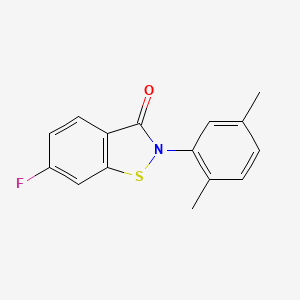

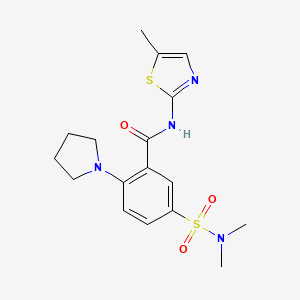

![Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1676656.png)

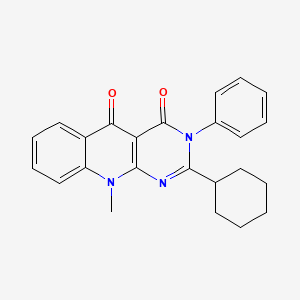

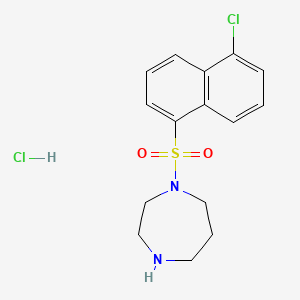

![3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B1676659.png)

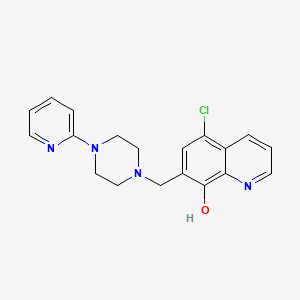

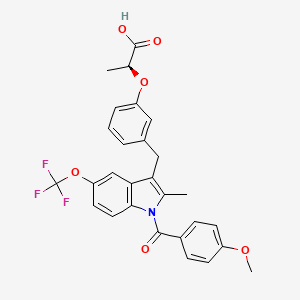

![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)

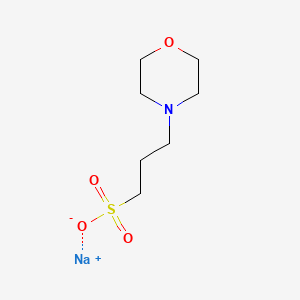

![(6E)-4-methyl-6-[5-(2-methylphenyl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1676671.png)